molecular formula C20H20ClFN2O3 B4440992 N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4440992
M. Wt: 390.8 g/mol
InChI Key: DEWJJTPHCNLYAI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves acylation reactions using reagents like benzoyl chloride.

    Substitution reactions: Introducing the chloro and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution.

    Final coupling: The final step involves coupling the substituted phenyl ring with the piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, or psychiatric disorders.

    Industry: Possible use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an analgesic, it might interact with opioid receptors or inhibit specific enzymes involved in pain pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
  • N-(4-methoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide might exhibit unique pharmacological properties due to the specific positioning of the chloro and methoxy groups, which can influence its binding affinity and activity at target sites.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c1-27-18-7-6-14(21)12-17(18)23-19(25)13-8-10-24(11-9-13)20(26)15-4-2-3-5-16(15)22/h2-7,12-13H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWJJTPHCNLYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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